2-Bromo-4-tert-butyl-1,3-dimethylbenzene
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Overview
Description
2-Bromo-4-tert-butyl-1,3-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of a bromine atom, a tert-butyl group, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-tert-butyl-1,3-dimethylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-1,3-dimethylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or alkoxide (RO⁻) ions.
Electrophilic Aromatic Substitution Reactions: The compound can participate in further electrophilic substitution reactions, introducing additional substituents onto the benzene ring.
Oxidation and Reduction Reactions: The tert-butyl and methyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or sodium methoxide (NaOCH₃) are commonly used.
Electrophilic Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and alkyl halides for Friedel-Crafts alkylation.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-tert-butyl-1,3-dimethylphenol, while electrophilic substitution with nitric acid can produce 2-bromo-4-tert-butyl-1,3-dimethyl-5-nitrobenzene.
Scientific Research Applications
2-Bromo-4-tert-butyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butyl-1,3-dimethylbenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In electrophilic aromatic substitution, the electron-rich benzene ring interacts with electrophiles, leading to the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-dimethylbenzene: Similar structure but lacks the tert-butyl group.
4-tert-Butyl-1,3-dimethylbenzene: Similar structure but lacks the bromine atom.
2-Bromo-5-tert-butyl-1,3-dimethylbenzene: Similar structure with a different position of the bromine atom.
Uniqueness
2-Bromo-4-tert-butyl-1,3-dimethylbenzene is unique due to the specific arrangement of its substituents. The presence of both
Properties
CAS No. |
61024-96-2 |
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Molecular Formula |
C12H17Br |
Molecular Weight |
241.17 g/mol |
IUPAC Name |
3-bromo-1-tert-butyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H17Br/c1-8-6-7-10(12(3,4)5)9(2)11(8)13/h6-7H,1-5H3 |
InChI Key |
ADGJGVCQOFXBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)C)Br |
Origin of Product |
United States |
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